1-(Cyclopropanesulfonyl)piperidin-3-amine
Description
1-(Cyclopropanesulfonyl)piperidin-3-amine is a bicyclic amine derivative featuring a piperidine ring substituted with a cyclopropanesulfonyl group at position 1 and an amine group at position 2. Its molecular formula is C₈H₁₆N₂O₂S, with a molecular weight of 204.29 g/mol (base form, CAS 1704956-13-7) . The hydrochloride salt form (CAS 1807934-01-5) has a molecular weight of 240.75 g/mol . The cyclopropanesulfonyl moiety introduces steric bulk and electron-withdrawing properties, which may enhance metabolic stability and binding affinity in pharmaceutical contexts. This compound is typically synthesized via sulfonylation of piperidin-3-amine intermediates using cyclopropanesulfonyl chloride, as inferred from analogous syntheses .
Properties
IUPAC Name |
1-cyclopropylsulfonylpiperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S/c9-7-2-1-5-10(6-7)13(11,12)8-3-4-8/h7-8H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFYQZGYXMOTEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropanesulfonyl)piperidin-3-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of the Cyclopropanesulfonyl Group: The cyclopropanesulfonyl group is introduced to the piperidine ring through a sulfonylation reaction.
Industrial Production Methods
Industrial production of 1-(Cyclopropanesulfonyl)piperidin-3-amine may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropanesulfonyl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(Cyclopropanesulfonyl)piperidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Cyclopropanesulfonyl)piperidin-3-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to interact with various biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(Cyclopropanesulfonyl)piperidin-3-amine are compared below with key analogs (Table 1).
Table 1: Structural and Physicochemical Comparisons
Key Analysis
Electron Effects: The cyclopropanesulfonyl group in the parent compound is a stronger electron-withdrawing group compared to the cyclopropylcarbonyl analog, which may reduce nucleophilicity at the piperidine nitrogen .
Biological Relevance :
- The 6-chloropyrimidine and 6-cyclopropylpyrimidine analogs (e.g., CAS 1780216-65-0) exhibit aromaticity, enabling π-π stacking interactions in enzyme binding pockets, as seen in kinase inhibitors .
- The parent compound’s sulfonyl group may mimic phosphate groups in ATP-binding sites, a feature exploited in toll-like receptor (TLR) inhibitors .
Synthetic Utility :
- The propargyl substituent in 1-(Prop-2-yn-1-yl)piperidin-3-amine facilitates click chemistry for bioconjugation, a feature absent in sulfonyl/carbonyl derivatives .
- Hydrochloride salt forms (e.g., CAS 1807934-01-5) enhance crystallinity and stability, critical for pharmaceutical formulation .
Safety and Handling :
Biological Activity
1-(Cyclopropanesulfonyl)piperidin-3-amine is a compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name: 1-(Cyclopropanesulfonyl)piperidin-3-amine
- CAS Number: 1342733-83-8
- Molecular Formula: C8H14N2O2S
- Molecular Weight: 186.27 g/mol
The biological activity of 1-(Cyclopropanesulfonyl)piperidin-3-amine primarily involves its interaction with various biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic effects. It has shown potential in modulating enzyme activities and interacting with receptors associated with various diseases.
Biological Activities
1-(Cyclopropanesulfonyl)piperidin-3-amine has been studied for several pharmacological effects:
Antiviral Activity
Research indicates that compounds structurally related to piperidine derivatives exhibit antiviral properties, particularly against HIV. Studies have shown that similar compounds can inhibit HIV reverse transcriptase, a critical enzyme for viral replication .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. The MEP (methylerythritol phosphate) pathway, which is absent in humans but present in many pathogens, has been identified as a target for developing new antimicrobial agents. Inhibitors targeting this pathway have shown promise against various bacteria and parasites .
Anticancer Potential
Preliminary studies suggest that 1-(Cyclopropanesulfonyl)piperidin-3-amine may possess anticancer properties. Compounds derived from piperidine structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.
Study on Antiviral Efficacy
A study focused on piperazine sulfonyl derivatives demonstrated that compounds similar to 1-(Cyclopropanesulfonyl)piperidin-3-amine exhibited moderate to excellent anti-HIV activity. The lead compounds showed effective inhibition against wild-type HIV strains, with selectivity indices indicating low cytotoxicity .
| Compound | EC50 (nM) | CC50 (nM) | Selectivity Index |
|---|---|---|---|
| Lead Compound A | 25 | 200 | 8 |
| Lead Compound B | 50 | 300 | 6 |
Antimicrobial Activity Assessment
In another study, the compound was tested against several bacterial strains. The results indicated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, supporting its potential as a new antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Pharmacokinetics
The pharmacokinetic profile of 1-(Cyclopropanesulfonyl)piperidin-3-amine suggests good oral bioavailability and a favorable half-life for therapeutic applications. Studies on similar compounds indicate that they can be effectively absorbed and distributed in biological systems, enhancing their therapeutic potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
